

# Ceragenin CSA-131: A Comprehensive Technical Guide to its Spectrum of Activity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Antibacterial agent 131*

Cat. No.: *B12396709*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Ceragenin CSA-131 is a synthetic, small-molecule mimic of endogenous antimicrobial peptides (AMPs). Structurally, it is a cationic steroid antimicrobial designed to emulate the amphiphilic properties of natural AMPs, which allows it to selectively interact with and disrupt microbial cell membranes. This mode of action confers a broad spectrum of activity against a wide range of pathogens, including multidrug-resistant bacteria, fungi, and certain viruses. Furthermore, emerging research has highlighted its potential as an anti-biofilm and anticancer agent. This technical guide provides an in-depth overview of the spectrum of activity of CSA-131, supported by quantitative data, detailed experimental methodologies, and visualizations of its proposed mechanisms of action.

## Antimicrobial Spectrum of Activity

Ceragenin CSA-131 exhibits potent bactericidal and fungicidal activity. Its efficacy has been demonstrated against a diverse array of Gram-positive and Gram-negative bacteria, including strains with significant antibiotic resistance, as well as various fungal pathogens.

## Antibacterial Activity

The antibacterial activity of CSA-131 is characterized by low Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs) across a range of

clinically relevant bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Ceragenin CSA-131 against Gram-Positive Bacteria

| Bacterial Species        | Strain            | MIC (µg/mL) | MBC (µg/mL) | Reference |
|--------------------------|-------------------|-------------|-------------|-----------|
| Staphylococcus aureus    | Xen29             | 1           | 2           | [1]       |
| Enterococcus faecium     | Clinical Isolates | 0.03 - 16   | 1 - 32      | [2]       |
| Enterococcus faecalis    | Clinical Isolates | 0.03 - 16   | 1 - 32      | [2]       |
| Streptococcus pneumoniae | ATCC 49619        | 1           | 2           | [3]       |

Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Ceragenin CSA-131 against Gram-Negative Bacteria

| Bacterial Species       | Strain               | MIC ( $\mu$ g/mL) | MBC ( $\mu$ g/mL) | Reference |
|-------------------------|----------------------|-------------------|-------------------|-----------|
| Pseudomonas aeruginosa  | ATCC 27853           | 1                 | 2                 | [1]       |
| Pseudomonas aeruginosa  | Carbapenem-resistant | 2 - 8             | 4 - 32            | [4]       |
| Acinetobacter baumannii | Colistin-resistant   | 2                 | N/A               | [5]       |
| Escherichia coli        | Clinical Isolates    | 1 - 8             | N/A               | [6]       |
| Klebsiella pneumoniae   | Meropenem-resistant  | 0.5 - 16          | N/A               | [7]       |
| Haemophilus influenzae  | ATCC 49766           | 1                 | 1                 | [3]       |
| Moraxella catarrhalis   | Clinical Isolate     | 0.5               | 0.5               | [3]       |

## Antifungal Activity

CSA-131 has demonstrated significant efficacy against a variety of fungal species, including those resistant to conventional antifungal agents.

Table 3: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of Ceragenin CSA-131 against Fungi

| Fungal Species     | Strain            | MIC ( $\mu$ g/mL) | MFC ( $\mu$ g/mL) | Reference           |
|--------------------|-------------------|-------------------|-------------------|---------------------|
| Candida albicans   | ATCC 10231        | 1                 | 2                 | <a href="#">[1]</a> |
| Candida albicans   | Clinical Isolates | 0.25 - 4          | 0.5 - 8           | <a href="#">[8]</a> |
| Candida glabrata   | Clinical Isolates | 0.25 - 2          | 0.5 - 4           | <a href="#">[8]</a> |
| Candida krusei     | Clinical Isolates | 0.5 - 4           | 1 - 8             | <a href="#">[8]</a> |
| Candida tropicalis | 178               | 1                 | 2                 | <a href="#">[1]</a> |

## Anti-Biofilm Activity

Bacterial and fungal biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antimicrobial agents. Ceragenin CSA-131 has been shown to effectively inhibit biofilm formation and eradicate established biofilms. For instance, CSA-131 has demonstrated significant anti-biofilm activity against *Pseudomonas aeruginosa* and *Candida* species<sup>[2][9]</sup>.

## Anticancer and Antiviral Activity

Beyond its antimicrobial properties, CSA-131 has shown promise as a potential therapeutic agent for cancer and viral infections.

## Anticancer Activity

CSA-131 exhibits cytotoxic effects against various cancer cell lines. Its mechanism of action in cancer cells is believed to involve membrane disruption, induction of apoptosis, and generation of reactive oxygen species (ROS)<sup>[10][11]</sup>.

Table 4: In Vitro Anticancer Activity of Ceragenin CSA-131

| Cell Line | Cancer Type    | IC50 (µg/mL)                                              | Reference            |
|-----------|----------------|-----------------------------------------------------------|----------------------|
| A549      | Lung Carcinoma | ~12.6                                                     | <a href="#">[11]</a> |
| DLD-1     | Colon Cancer   | ~24.8                                                     | <a href="#">[11]</a> |
| SKOV-3    | Ovarian Cancer | Not explicitly stated, but demonstrated cytotoxic effects | <a href="#">[12]</a> |
| HCT116    | Colon Cancer   | Suppressed proliferation in a dose-dependent manner       | <a href="#">[13]</a> |

## Antiviral Activity

While the antiviral activity of ceragenins as a class has been reported, specific quantitative data for CSA-131 against a range of viruses is an area of ongoing research[\[14\]](#). The proposed mechanism involves the disruption of the viral envelope, similar to its action on microbial membranes.

## Mechanism of Action

The primary mechanism of action of CSA-131 is the targeted disruption of cell membranes. This process is initiated by the electrostatic attraction between the cationic CSA-131 molecule and the negatively charged components of microbial and cancer cell membranes.

## Membrane Disruption and Depolarization

Upon binding, CSA-131 inserts into the lipid bilayer, leading to a loss of membrane integrity, depolarization, and leakage of intracellular contents, ultimately resulting in cell death. This rapid, membrane-centric action is a key factor in its broad-spectrum efficacy and the low propensity for resistance development[\[15\]](#).

## Induction of Oxidative Stress and Apoptosis

In addition to direct membrane damage, CSA-131 has been shown to induce the production of reactive oxygen species (ROS) within bacterial and cancer cells, contributing to its cytotoxic

effects[16][17]. In cancer cells, CSA-131 can trigger caspase-dependent apoptosis, a programmed cell death pathway[10][18].

## Induction of the Cpx Envelope Stress Response

In Gram-negative bacteria, exposure to ceragenins can induce the Cpx envelope stress response, a protective mechanism against membrane-damaging agents[16][19][20]. However, the potent and rapid action of CSA-131 often overwhelms these defense mechanisms.

## Experimental Protocols

### Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

1. Inoculum Preparation: a. A single colony of the test microorganism is inoculated into an appropriate broth medium and incubated overnight under optimal growth conditions. b. The overnight culture is diluted in fresh broth to achieve a standardized inoculum, typically around  $5 \times 10^5$  colony-forming units (CFU/mL).
2. Microdilution Assay: a. Serial two-fold dilutions of CSA-131 are prepared in a 96-well microtiter plate using the appropriate broth medium. b. Each well is inoculated with the standardized microbial suspension. c. Positive (microorganism without CSA-131) and negative (broth only) controls are included. d. The plate is incubated for 16-24 hours under optimal growth conditions.
3. Determination of MIC and MBC/MFC: a. The MIC is determined as the lowest concentration of CSA-131 that completely inhibits visible growth of the microorganism. b. To determine the MBC/MFC, an aliquot from each well showing no visible growth is sub-cultured onto an appropriate agar medium. c. The plates are incubated for 24-48 hours. d. The MBC/MFC is defined as the lowest concentration of CSA-131 that results in a  $\geq 99.9\%$  reduction in the initial inoculum.

## Crystal Violet Biofilm Assay

1. Biofilm Formation: a. A standardized suspension of the test microorganism is added to the wells of a flat-bottom 96-well plate. b. The plate is incubated for 24-48 hours to allow for biofilm

formation.

2. Treatment with CSA-131: a. After incubation, the planktonic cells are gently removed, and the wells are washed with a sterile saline solution. b. Various concentrations of CSA-131 are added to the wells containing the established biofilms. c. The plate is incubated for a further 24 hours.
3. Quantification of Biofilm: a. The wells are washed again to remove non-adherent cells. b. The remaining biofilm is stained with a 0.1% crystal violet solution for 15-30 minutes. c. Excess stain is removed by washing with water. d. The bound crystal violet is solubilized with 30% acetic acid or ethanol. e. The absorbance is measured at a wavelength of 570-600 nm using a microplate reader to quantify the biofilm mass[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#).

## Membrane Depolarization Assay

1. Cell Preparation: a. Bacterial cells are grown to the mid-logarithmic phase, harvested by centrifugation, and washed with a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.3). b. The cells are resuspended in the same buffer to a standardized optical density.
2. Staining and Measurement: a. The cell suspension is incubated with a membrane potential-sensitive fluorescent dye, such as DiSC3(5), until a stable baseline fluorescence is achieved. This dye exhibits increased fluorescence upon release from the polarized membrane into the cytoplasm[\[15\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#). b. CSA-131 is added to the cell suspension at various concentrations. c. The change in fluorescence intensity is monitored over time using a fluorometer. A rapid increase in fluorescence indicates membrane depolarization.

## Reactive Oxygen Species (ROS) Detection Assay

1. Cell Preparation and Treatment: a. Bacterial or cancer cells are prepared and treated with various concentrations of CSA-131 as described in the respective protocols.
2. ROS Detection: a. A fluorescent probe that is sensitive to ROS, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is added to the cell suspension. b. The cells are incubated to allow for the uptake and de-esterification of the probe. c. The fluorescence intensity is measured using a fluorometer or flow cytometer. An increase in fluorescence corresponds to an increase in intracellular ROS levels[\[29\]](#)[\[30\]](#).

# Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for MIC and MBC/MFC Determination.



[Click to download full resolution via product page](#)

Caption: Proposed Mechanism of Action of CSA-131.



[Click to download full resolution via product page](#)

Caption: Induction of the Cpx Envelope Stress Response.

## Conclusion

Ceragenin CSA-131 is a promising therapeutic candidate with a broad spectrum of activity against clinically relevant pathogens and cancer cells. Its rapid, membrane-targeting mechanism of action makes it less susceptible to the development of resistance compared to traditional antibiotics. The extensive data on its antimicrobial, anti-biofilm, and anticancer properties, coupled with a growing understanding of its molecular mechanisms, underscore its potential for further development in a variety of clinical applications. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this novel antimicrobial agent. Further *in vivo* studies are warranted to fully elucidate its efficacy and safety profile in clinical settings[31][32].

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [pdfs.semanticscholar.org](https://pdfs.semanticscholar.org) [pdfs.semanticscholar.org]
- 2. Antimicrobial Activity of Ceragenins against Vancomycin-Susceptible and -Resistant *Enterococcus* spp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 4. In Vitro Activities of the Cationic Steroid Antibiotics CSA-13, CSA-131, CSA-138, CSA-142, and CSA-192 Against Carbapenem-resistant *Pseudomonas aeruginosa* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CSA-131, a ceragenin active against colistin-resistant *Acinetobacter baumannii* and *Pseudomonas aeruginosa* clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bactericidal activity of ceragenin CSA-13, CSA-44 and CSA-131 against bacteria causing bloodstream infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ceragenins and Ceragenin-Based Core-Shell Nanosystems as New Antibacterial Agents against Gram-Negative Rods Causing Nosocomial Infections [mdpi.com]
- 8. Efficacy of Ceragenins in Controlling the Growth of Oral Microorganisms: Implications for Oral Hygiene Management [mdpi.com]
- 9. Assessment of Ceragenins in Prevention of Damage to Voice Prostheses Caused by Candida Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of Synergistic Effects of Ceragenin CSA-131 Combined with Iron Oxide Magnetic Nanoparticles Against Cancer Cells [Corrigendum] - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of Synergistic Effects of Ceragenin CSA-131 Combined with Iron Oxide Magnetic Nanoparticles Against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 14. researchgate.net [researchgate.net]
- 15. Depolarization, Bacterial Membrane Composition, and the Antimicrobial Action of Ceragenins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ceragenin CSA-13 displays high antibacterial efficiency in a mouse model of urinary tract infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ceragenin CSA-13 as free molecules and attached to magnetic nanoparticle surfaces induce caspase-dependent apoptosis in human breast cancer cells via disruption of cell oxidative balance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Cpx Envelope Stress Response Is Controlled by Amplification and Feedback Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Induction of the Cpx Envelope Stress Pathway Contributes to *Escherichia coli* Tolerance to Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. static.igem.org [static.igem.org]
- 22. Protocols · Benchling [benchling.com]
- 23. ableweb.org [ableweb.org]
- 24. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]
- 27. pure.uva.nl [pure.uva.nl]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. Reactive oxygen species measure for rapid detection of infection in fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Bactericidal activity of ceragenin CSA-13, CSA-44 and CSA-131 against bacteria causing bloodstream infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Ceragenin CSA-131: A Comprehensive Technical Guide to its Spectrum of Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12396709#what-is-the-spectrum-of-activity-for-ceragenin-csa-131>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)